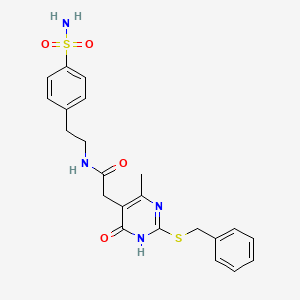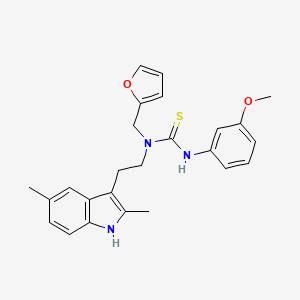![molecular formula C36H42N4O6S2 B2363339 4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide CAS No. 301858-41-3](/img/structure/B2363339.png)
4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of amide, which is an organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The specific compound you mentioned has multiple aromatic rings (benzene rings), which are rings of carbon atoms with alternating single and double bonds. It also contains sulfamoyl groups (-SO2NH2), which are sulfur-containing groups attached to an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the sulfamoyl groups. The aromatic rings contribute to the stability of the molecule through resonance, while the sulfamoyl groups may contribute to the polarity of the molecule .Chemical Reactions Analysis
Amides, in general, can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also undergo reactions with other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amides, in general, have high boiling points due to the presence of polar carbonyl and amine groups, which can form hydrogen bonds . The presence of the sulfamoyl groups and aromatic rings in this compound would also influence its properties .Scientific Research Applications
Optical and Optoelectronic Applications
The structural features of this compound, particularly the presence of a biphenyl group, may contribute to its utility in optical materials. Compounds with similar structures have been used in the development of colorless polyimides, which are materials with promising applications in optics and optoelectronics due to their excellent comprehensive properties .
Organic Electronics
The compound’s molecular structure, which includes multiple aromatic rings and amide linkages, suggests it could be a candidate for use in organic electronic devices. Similar compounds have been utilized extensively in OLEDs (Organic Light-Emitting Diodes) and other organic electronic devices like polymer photovoltaics (OPV) and perovskite solar cells for their outstanding hole transport capability .
Drug Solubilization
The diethylsulfamoyl groups in the compound indicate potential use as a hydrotropic agent. Such agents can enhance the solubility of drugs with low aqueous solubility, which is a significant challenge in pharmaceutical formulations .
Catalysis
Given the presence of amide functional groups, this compound might act as a ligand in catalytic processes. Ligands with similar structures have been known to react with metal complexes to yield high-value chemicals, indicating a potential application in catalysis .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6S2/c1-7-39(8-2)47(43,44)31-17-11-27(12-18-31)35(41)37-33-21-15-29(23-25(33)5)30-16-22-34(26(6)24-30)38-36(42)28-13-19-32(20-14-28)48(45,46)40(9-3)10-4/h11-24H,7-10H2,1-6H3,(H,37,41)(H,38,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMBGGLHIDKDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)


![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2363268.png)
![2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363270.png)
![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)
methanone](/img/structure/B2363274.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)
